molecular formula C15H7FN4O3S B5233126 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5233126
M. Wt: 342.3 g/mol
InChI Key: PXBGGTPBCKFFKW-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring, which is known to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and signaling pathways that are involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. The compound has been found to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high potency and selectivity towards cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, the compound's toxicity and potential side effects must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for research on 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of novel cancer therapies based on the compound's anti-tumor activity. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in other disease models. Finally, research on the compound's fluorescent properties could lead to the development of new imaging probes for biological systems.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-6-nitrobenzothiazole with 4-cyano-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

The potential applications of 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in scientific research are vast. The compound has been shown to possess significant anti-tumor activity, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7FN4O3S/c16-11-5-8(7-17)1-3-10(11)14(21)19-15-18-12-4-2-9(20(22)23)6-13(12)24-15/h1-6H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBGGTPBCKFFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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